2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazole
Description
This compound is a 1,3,4-oxadiazole derivative featuring a 2,3-dihydrobenzo[1,4]dioxine core and a pyridin-2-ylmethylthio substituent. Its molecular formula is C₁₆H₁₃N₃O₃S, with a molecular weight of 327.36 g/mol. It is cataloged under CAS number 1170600-77-7 and is commercially available in quantities ranging from 100 mg to 1 g .
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)-5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-2-7-13-12(6-1)20-9-14(21-13)15-18-19-16(22-15)23-10-11-5-3-4-8-17-11/h1-8,14H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLBXGMZPWLRPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=NN=C(O3)SCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the α2-Adrenoceptor subtype C (alpha-2C) . This receptor is a part of the adrenergic receptor family and plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.
Mode of Action
This compound acts as an antagonist at the alpha-2C adrenoceptor. By binding to these receptors, it prevents the normal ligand (norepinephrine) from binding and exerting its effects. This results in an increase in the release of norepinephrine and an enhancement of the sympathetic nervous system response.
Result of Action
The antagonism of the alpha-2C adrenoceptor by this compound leads to an enhancement of the sympathetic nervous system response. This can result in various physiological effects, depending on the specific tissues and organs affected. For example, it could potentially be used for the treatment and/or prophylaxis of sleep-related breathing disorders, preferably obstructive and central sleep apneas and snoring.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have been used as α2-Adrenoceptor subtype C (alpha-2C) antagonists. This suggests that 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazole may interact with enzymes, proteins, and other biomolecules in the body, potentially influencing biochemical reactions.
Cellular Effects
Similar compounds have been used in the treatment and prophylaxis of sleep-related breathing disorders, including obstructive and central sleep apneas and snoring. This suggests that this compound may have significant effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
The compound 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazole is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Molecular Formula
- C : 15
- H : 14
- N : 4
- O : 2
- S : 1
Structural Features
The compound features a benzodioxane ring , a pyridine moiety , and an oxadiazole group , which contribute to its unique chemical properties and biological activities. The presence of sulfur in the thioether linkage enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may function as:
- Enzyme Inhibitor : It can inhibit key enzymes involved in cellular processes, potentially leading to therapeutic effects in diseases such as cancer.
- Receptor Modulator : The compound may act on various receptors, influencing signaling pathways critical for cell survival and proliferation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. For instance:
- A related compound demonstrated significant inhibitory activity against several cancer cell lines, including HEPG2 (hepatocellular carcinoma) with an IC50 value of 0.81 µM .
- Another study reported that derivatives containing the oxadiazole moiety exhibited potent cytotoxic effects against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines, with IC50 values ranging from 0.67 to 0.87 µM .
Other Biological Activities
In addition to anticancer properties, compounds similar to this compound have shown:
- Antimicrobial Effects : Certain derivatives have been evaluated for their ability to combat bacterial infections.
- Anti-inflammatory Properties : Some studies suggest potential applications in treating inflammatory diseases by modulating immune responses.
Study 1: Anticancer Efficacy
In a notable study published by Arafa et al., various oxadiazole derivatives were synthesized and tested for anticancer activity. Among them, a derivative with a similar structure exhibited promising cytotoxicity against multiple cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .
Study 2: Mechanism-Based Approaches
Research conducted by Zhang et al. focused on the mechanism-based approaches for developing anticancer drugs using oxadiazoles. The study demonstrated that specific modifications could significantly improve the inhibitory effects on cancer cell proliferation .
Table 1: Biological Activity of Related Compounds
| Compound Name | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HEPG2 | 0.81 | |
| Compound B | PC-3 | 0.67 | |
| Compound C | HCT-116 | 0.87 | |
| Compound D | ACHN | 0.80 |
Table 2: Structural Modifications and Their Impact
Scientific Research Applications
Scientific Research Applications
The following sections detail the various applications of this compound in scientific research.
Pharmaceutical Development
The compound exhibits potential as a lead molecule in drug discovery due to its ability to modulate biological pathways. Research indicates that compounds containing the oxadiazole moiety can possess anti-inflammatory and anticancer properties.
Case Study: Anticancer Activity
A study demonstrated that derivatives of oxadiazoles could inhibit cancer cell proliferation. The mechanism involves the induction of apoptosis in cancer cells through mitochondrial pathways. The specific compound's interaction with cellular targets is an area of ongoing research.
Antimicrobial Properties
Research has indicated that oxadiazole derivatives can exhibit antimicrobial activity against various pathogens. The compound's ability to disrupt bacterial cell membranes is under investigation.
Case Study: Antibacterial Efficacy
A recent study evaluated the antibacterial effects of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition of bacterial growth, suggesting potential applications in developing new antibiotics.
Agricultural Applications
The compound may also find applications in agriculture as a pesticide or herbicide due to its biological activity against plant pathogens.
Case Study: Pesticidal Activity
Field trials have been conducted to assess the efficacy of similar compounds in controlling fungal infections in crops. The results indicated a reduction in disease incidence, supporting further exploration of this compound's agricultural potential.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound is compared to analogous 1,3,4-oxadiazole derivatives containing the 2,3-dihydrobenzo[1,4]dioxine scaffold. Key differences lie in the substituents on the oxadiazole ring and their impact on physicochemical properties (Table 1).
Table 1: Comparison of Physicochemical Properties
Key Observations :
- Substituent Diversity : The pyridin-2-ylmethylthio group in the target compound distinguishes it from derivatives with alkylthio (e.g., 2-methylbenzylthio in Compound 65) or halogenated substituents (e.g., 4-bromobenzylthio in ) .
- Melting Points : Derivatives with bulky or electron-withdrawing groups (e.g., trifluoromethyl in Compound 3.6) exhibit higher melting points, suggesting enhanced crystallinity .
- Synthetic Efficiency : Yields vary significantly (12–97%), influenced by reaction conditions and substituent complexity. For example, biphenyl-substituted derivatives (e.g., Compound 3.6) achieve >90% yields due to optimized coupling reactions , while pyridine-containing analogs (e.g., ) show lower yields (12–58%) due to steric hindrance .
Key Observations :
- Anticancer Potential: Compound 3.8 (IC₅₀ = 0.42 µM) and Compound 65 (IC₅₀ = 1.27 µM) highlight the role of methoxy and methylbenzylthio groups in enhancing PARP-1 and telomerase inhibition, respectively .
- Role of Fluorine : Fluorinated derivatives (e.g., Compound 56) exhibit antioxidant properties, likely due to the electron-withdrawing effects of fluorine atoms stabilizing radical intermediates .
- Structural-Activity Relationships (SAR) : Pyridine-thioether substituents (as in the target compound) may offer dual functionality—metal coordination (via pyridine) and redox modulation (via thioether)—though experimental validation is needed.
Q & A
Basic: How can the synthesis of this compound be optimized for high yields?
Methodological Answer:
Optimization involves selecting efficient coupling reagents and controlling reaction conditions. For example, refluxing in ethanol with catalytic acid (e.g., H₂SO₄) and using stoichiometric equivalents of precursors like 2,3-dihydrobenzo[b][1,4]dioxin-2-carboxylic acid hydrazide and pyridin-2-ylmethanethiol can yield >90% product. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. This approach aligns with protocols for analogous oxadiazoles, where high yields (92–97%) were achieved through precise stoichiometry and reflux conditions .
Basic: What analytical techniques confirm the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra verify the presence of the dihydrodioxin ring (δ 4.3–4.6 ppm for –O–CH₂–O–) and pyridinylmethylthio group (δ 3.8–4.1 ppm for –S–CH₂–).
- Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 386.08).
- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water) with >95% purity is standard for validation .
Intermediate: How can researchers evaluate its biological activity in vitro?
Methodological Answer:
- Antimicrobial Assays: Use microdilution methods (e.g., MIC against Mycobacterium tuberculosis H37Rv) in 7H9 broth. Include positive controls (e.g., isoniazid) and measure growth inhibition via resazurin reduction .
- Cytotoxicity Screening: Test against mammalian cell lines (e.g., HEK293) using MTT assays to assess selectivity.
- Enzyme Inhibition: For PARP-targeted studies, employ fluorescence-based assays measuring NAD⁺ consumption .
Advanced: How to design molecular docking studies to predict target interactions?
Methodological Answer:
- Target Selection: Prioritize enzymes like poly(ADP-ribose) polymerase (PARP) or mycobacterial 14α-demethylase (14DM) based on structural analogs .
- Software Setup: Use AutoDock Vina with Lamarckian GA. Prepare the ligand (optimized geometry via DFT) and receptor (PDB ID: 4UND for PARP).
- Validation: Compare docking poses with co-crystallized ligands (RMSD <2.0 Å). Focus on hydrogen bonds with catalytic residues (e.g., Ser904 in PARP) and hydrophobic interactions with the dihydrodioxin ring .
Advanced: What strategies address low yields in oxadiazole cyclization?
Methodological Answer:
- Reagent Optimization: Replace classical dehydrating agents (PCl₅) with milder alternatives (EDC/HOBt) to reduce side reactions.
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for improved cyclization kinetics.
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 120°C) to enhance efficiency, as demonstrated for related 1,3,4-oxadiazoles with yields increasing from 12% to 58% .
Advanced: How can structural modifications improve solubility without compromising activity?
Methodological Answer:
- Pyridine Substituents: Introduce polar groups (e.g., –OH, –NH₂) at the pyridine ring’s 4-position to enhance aqueous solubility.
- Thioether Linkage Replacement: Substitute –S–CH₂– with –SO₂–CH₂– to increase polarity while maintaining π-π stacking with hydrophobic targets .
- Prodrug Approach: Synthesize phosphate or glycoside derivatives for transient solubility enhancement .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Meta-Analysis: Compare assay conditions (e.g., bacterial strain variability, incubation time) across studies. For example, discrepancies in MIC values may arise from differences in M. tuberculosis strain susceptibility .
- Structural-Activity Modeling: Use QSAR models to identify critical substituents (e.g., electron-withdrawing groups on the pyridine ring) that modulate activity.
- Orthogonal Assays: Validate hits in both enzymatic (e.g., PARP inhibition) and cell-based (e.g., leukemia cell apoptosis) assays to confirm mechanism .
Intermediate: What computational tools predict physicochemical properties?
Methodological Answer:
- LogP and Solubility: Use ChemAxon’s MarvinSuite or ACD/Labs to estimate partition coefficients (LogP ≈ 3.2) and aqueous solubility (<0.1 mg/mL).
- pKa Prediction: The pyridine nitrogen (pKa ≈ 4.5) influences protonation states under physiological conditions.
- ADMET Profiling: SwissADME predicts moderate blood-brain barrier permeability and CYP450 inhibition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
